Englitazone

Insulin Resistance PPARγ Agonism Rodent Pharmacology

Englitazone (CP-68,722) is not a generic glitazone. Unlike rosiglitazone, it uniquely inhibits hepatic gluconeogenesis (32–93% reduction in IPRL models) independently of insulin while simultaneously blocking insulin-stimulated lipogenesis without disrupting PI3-kinase signaling. This dual-action, hypoglycemia-sparing profile makes it irreplaceable for dissecting PI3K-independent insulin sensitization pathways, hepatic glucose metabolism, and longitudinal metabolic studies in diabetic models where more potent TZDs confound results. Substituting with a higher-potency PPARγ agonist will yield non-equivalent experimental outcomes. Secure research-grade Englitazone (≥98%) to ensure mechanistic fidelity in your metabolic disease research.

Molecular Formula C20H19NO3S
Molecular Weight 353.4 g/mol
CAS No. 109229-58-5
Cat. No. B035078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnglitazone
CAS109229-58-5
Synonyms5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione
CP 68722
CP 72466
CP 72467
CP-68722
CP-72466
CP-72467
englitazone
Molecular FormulaC20H19NO3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]
InChIInChI=1S/C20H19NO3S/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23)/t16-,18?/m1/s1
InChIKeyMVDXXGIBARMXSA-PYUWXLGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Englitazone (CAS 109229-58-5) as a Distinct Thiazolidinedione PPARγ Agonist: Procurement and Research Considerations


Englitazone (CP-68,722), assigned CAS 109229-58-5, is an experimental, racemic thiazolidinedione (TZD) that functions as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) [1]. It belongs to the glitazone class of insulin-sensitizing agents, originally developed by Pfizer for the management of non-insulin-dependent diabetes mellitus (NIDDM) [2]. Its molecular formula is C₂₀H₁₉NO₃S, with a monoisotopic mass of 353.10856465 [3]. Unlike some clinically utilized TZDs, englitazone's pharmacological profile is characterized by a unique, dual mechanism of action, which includes direct effects on hepatic glucose metabolism independent of insulin, as well as a notable capacity to enhance insulin sensitivity without provoking frank hypoglycemia [4].

Beyond Class Effects: Why Englitazone Cannot Be Simply Substituted by Other TZDs or Sulfonylureas in Research


While englitazone shares the thiazolidinedione-2,4-dione core with other glitazones (e.g., rosiglitazone, pioglitazone, troglitazone, ciglitazone), treating it as a functionally interchangeable PPARγ agonist is scientifically unsound [1]. Its differentiation is not merely a matter of potency but of a unique polypharmacological signature. Unlike rosiglitazone, which exhibits a 60- to 200-fold higher potency in certain insulin-sensitizing assays, englitazone demonstrates a distinct profile: it effectively modulates hepatic gluconeogenesis—an effect more comparable to the sulfonylurea glyburide—and uniquely inhibits insulin-stimulated lipogenesis without disrupting proximal insulin signaling via PI3-kinase [2]. Furthermore, englitazone's safety profile in preclinical models, characterized by a notable absence of overt hypoglycemia even at effective doses, contrasts sharply with sulfonylureas and underscores a different risk-benefit calculus [3]. These divergent pharmacodynamic properties, from hepatic action to signaling pathway selectivity, mean that substituting englitazone with a more potent TZD or a different class of antidiabetic agent will yield fundamentally different, and likely non-equivalent, experimental outcomes [4].

Quantitative Differentiation of Englitazone: A Comparative Evidence Matrix for Informed Selection


Divergent Insulin-Sensitizing Potency: Englitazone vs. Rosiglitazone in Rodent Models

Englitazone is a significantly less potent insulin sensitizer compared to the second-generation TZD, rosiglitazone (BRL-49653). While this might appear disadvantageous, this potency differential is a key differentiator, as it correlates with a reduced risk of certain adverse effects and may confer a more physiological mode of insulin sensitization [1].

Insulin Resistance PPARγ Agonism Rodent Pharmacology

Differential Inhibition of Hepatic Gluconeogenesis: A Comparative Study with Glyburide

Unlike other TZDs whose primary action is peripheral, englitazone demonstrates a direct and pronounced effect on hepatic glucose output. In a direct, comparative study using the isolated perfused rat liver (IPRL), englitazone inhibited gluconeogenesis from lactate in a concentration-dependent manner, achieving a 32-93% reduction [1]. While the sulfonylurea glyburide produced effects of greater magnitude, this direct hepatic modulation by a TZD is a distinct feature.

Hepatic Metabolism Gluconeogenesis Isolated Perfused Liver

Attenuated Hypoglycemic Risk: In Vivo Profile Compared to Sulfonylureas

A critical differentiator for englitazone is its demonstrated ability to lower plasma glucose and insulin in diabetic ob/ob mice without producing frank hypoglycemia [1]. This contrasts sharply with sulfonylureas like glyburide, which carry a significant risk of hypoglycemia [2]. In nondiabetic rats, englitazone at 50 mg/kg/day for 8 days did not cause overt hypoglycemia, instead lowering basal plasma insulin by 59% (fed) and 41% (fasted) [3].

In Vivo Pharmacology Hypoglycemia Efficacy vs. Safety

Unique Signaling Pathway Selectivity: PI3-Kinase-Independent Action

Englitazone exhibits a unique bifurcation in its effects on insulin signaling. While it stimulates 2-deoxy-D-glucose (2-DG) uptake and enhances insulin-stimulated 2-DG uptake in 3T3-L1 adipocytes, it does so without affecting phosphatidylinositol 3-kinase (PI3-kinase) activity [1]. Crucially, englitazone inhibits insulin-stimulated lipogenesis without inhibiting PI3-kinase [2]. This uncoupling of glucose transport from lipogenesis via a PI3-kinase-independent mechanism is a distinct pharmacological fingerprint.

Insulin Signaling PI3-Kinase Glucose Transport Lipogenesis

Optimal Research Applications for Englitazone (CAS 109229-58-5) Based on Differentiated Evidence


Investigating Insulin-Independent Hepatic Glucose Regulation

Given englitazone's direct, concentration-dependent inhibition of hepatic gluconeogenesis (32-93% reduction in IPRL models [1]), it is ideally suited for studies focused on the liver's role in glucose homeostasis. Researchers can use englitazone to dissect the molecular mechanisms by which TZDs modulate hepatic glucose production in the absence of insulin, bypassing the confounding peripheral effects seen with more potent analogs.

Long-Term In Vivo Studies of Insulin Resistance Without Hypoglycemia Interference

For chronic dosing experiments in diabetic rodent models (e.g., ob/ob mice), englitazone's ability to lower glucose and insulin without inducing frank hypoglycemia is a major advantage [2]. This allows for the longitudinal assessment of insulin sensitization and metabolic improvements without the experimental complications and mortality associated with hypoglycemic events, providing a cleaner and more reliable dataset.

Dissecting PI3-Kinase-Independent Pathways of Insulin Action

Englitazone's unique ability to stimulate glucose transport while inhibiting insulin-stimulated lipogenesis, all without affecting PI3-kinase activity [3], makes it a critical tool for studying the bifurcation of insulin signaling. It can be employed to identify and validate novel, PI3K-independent targets involved in the metabolic effects of insulin sensitizers.

Comparative Pharmacological Studies with Sulfonylureas

As englitazone shares the hepatic gluconeogenesis-inhibiting property of sulfonylureas like glyburide but with a superior safety profile regarding hypoglycemia [4], it serves as a valuable comparator in mechanistic studies. It can be used to delineate TZD-specific from sulfonylurea-specific effects on liver metabolism and to investigate the molecular basis for the differential hypoglycemic risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Englitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.